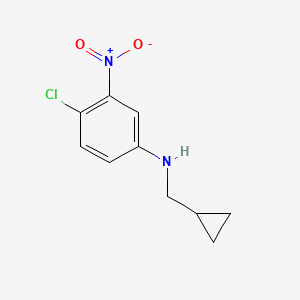

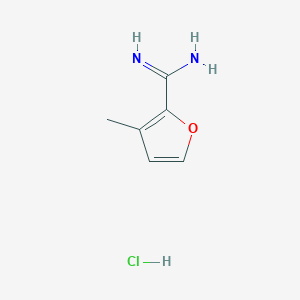

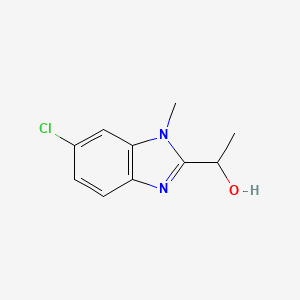

4-chloro-N-(cyclopropylmethyl)-3-nitroaniline

Overview

Description

Anilines are a class of compounds that are derivatives of ammonia and contain a phenyl group. They are used in the production of a wide variety of substances, including dyes, drugs, and plastics .

Synthesis Analysis

The synthesis of anilines typically involves the nitration of benzene to produce nitrobenzene, which is then reduced to phenylamine . The introduction of the chloro and nitro groups can be achieved through electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of anilines consists of a benzene ring attached to an amine group. The presence of different substituents like chloro, cyclopropylmethyl, and nitro groups can significantly alter the properties of the molecule .Chemical Reactions Analysis

Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The presence of electron-withdrawing groups like nitro can deactivate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of anilines can be influenced by the presence of different substituents. For example, nitro groups can increase the acidity of the amine group, while chloro groups can increase the molecule’s reactivity .Scientific Research Applications

Application 1: Electron Transfer Probes for Cytochrome P-450 and Monoamine Oxidase Catalyzed Reactions

- Summary of Application : N-cyclopropyl amines have been used as probes to study the mechanism of monoamine oxidase (MAO) and cytochrome P-450 (cP-450) catalyzed reactions .

- Methods of Application : The study involved a photochemical model study of benzophenone triplet (3BP) with the MAO-B substrate 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and two of its derivatives .

- Results or Outcomes : The results suggest that the reaction between benzophenone triplet and tertiary aliphatic amines proceed via a simple hydrogen atom transfer reaction .

Application 2: Anticancer Activity and Metabolic Stability

- Summary of Application : A series of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity .

- Methods of Application : The compounds were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .

- Results or Outcomes : The most promising compounds selectively showed a high cytotoxic effect in HeLa cancer cells and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-chloro-N-(cyclopropylmethyl)-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-9-4-3-8(5-10(9)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHSYBHJMONUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(cyclopropylmethyl)-3-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

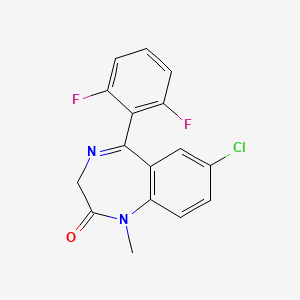

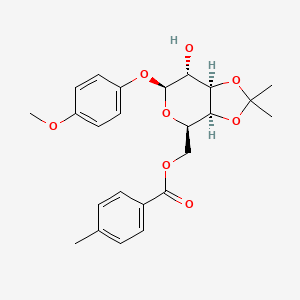

![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)